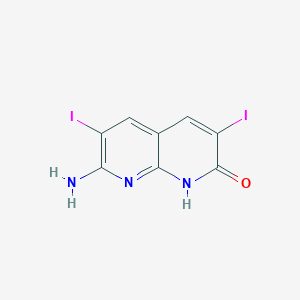

7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR signals (DMSO-d₆, δ ppm):

- H-4 and H-5 : Downfield shifts (~8.5–9.0 ppm) due to deshielding by adjacent iodine atoms.

- NH₂ (position 7) : Broad singlet at ~6.3 ppm, exchangeable with D₂O.

- H-1 : Upfield shift (~7.2 ppm) influenced by the electron-withdrawing carbonyl group.

¹³C NMR (δ ppm):

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

The electronic spectrum in ethanol is anticipated to show absorption maxima at:

- λ₁ ≈ 265 nm (π→π* transition of the naphthyridine ring).

- λ₂ ≈ 310 nm (n→π* transition of the carbonyl group).

Iodine’s heavy atom effect may enhance spin-orbit coupling, leading to redshifted absorptions compared to non-halogenated analogues.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s electronic landscape:

Key Findings:

- Electrostatic Potential (ESP): Regions near iodine atoms exhibit positive potentials (+25 kcal/mol), while the carbonyl oxygen and amino group show negative potentials (-40 kcal/mol), indicating nucleophilic and electrophilic reactive sites, respectively.

- Frontier Molecular Orbitals (FMOs):

- Natural Bond Orbital (NBO) Analysis:

Table 2: Computed Electronic Parameters

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Band Gap | 4.4 eV |

| Dipole Moment | 5.6 Debye |

Properties

CAS No. |

918408-93-2 |

|---|---|

Molecular Formula |

C8H5I2N3O |

Molecular Weight |

412.95 g/mol |

IUPAC Name |

7-amino-3,6-diiodo-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C8H5I2N3O/c9-4-1-3-2-5(10)8(14)13-7(3)12-6(4)11/h1-2H,(H3,11,12,13,14) |

InChI Key |

WNXRSPUPJCVLBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=O)NC2=NC(=C1I)N)I |

Origin of Product |

United States |

Preparation Methods

Iodination

Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for maximizing yield and purity during synthesis. Key factors include:

Temperature Control : Maintaining appropriate temperatures during iodination and reduction steps to prevent side reactions.

Solvent Selection : Utilizing solvents like dimethylformamide (DMF) or dioxane under reflux conditions enhances reaction efficiency.

Monitoring Techniques : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.

Characterization Techniques

Characterizing the synthesized compound is essential for confirming its structure and purity. Common techniques include:

Spectroscopy

Infrared Spectroscopy (IR) : Identifies functional groups; for instance, NH₂ stretching around ~3400 cm⁻¹ and carbonyl stretching around ~1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) : Provides insight into the molecular structure; ¹H NMR can reveal aromatic protons and iodine-induced deshielding effects.

Crystallography

Single-crystal X-ray diffraction can be used to determine precise bond lengths and angles, confirming the molecular arrangement within the crystal lattice.

Summary of Preparation Methods

The following table summarizes various preparation methods for 7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one:

| Method | Key Steps | Advantages |

|---|---|---|

| Nitration & Reduction | Nitro introduction followed by reduction | Selective functionalization |

| Iodination | Electrophilic substitution using ICl | High selectivity with controlled conditions |

| Friedländer Synthesis | Condensation of amino and carbonyl compounds | Efficient construction of naphthyridine framework |

| Palladium-Catalyzed Coupling | Cross-coupling reactions | Versatile modifications possible |

Chemical Reactions Analysis

Substitution Reactions

The iodine atoms at positions 3 and 6 serve as prime sites for nucleophilic and metal-catalyzed substitutions:

Halogen Exchange

-

Iodine substituents undergo Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, ethanol/water, reflux) .

-

SNAr reactions occur at iodine positions with amines or thiols in polar aprotic solvents (e.g., DMF, 80–100°C).

Amino Group Reactivity

The C7-amino group participates in:

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride, pyridine catalyst, CH₂Cl₂).

-

Diazotization : Forms diazonium salts for further coupling or substitution.

Oxidation and Reduction

-

Amino → Nitro Oxidation : Treatment with H₂O₂/H₂SO₄ converts the amino group to nitro, enhancing electron-withdrawing effects.

-

Iodine Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces iodine to hydrogen, though steric hindrance may limit efficiency.

Cyclization Reactions

The naphthyridine core enables fused heterocycle formation:

Electrophilic Aromatic Substitution

The amino group directs electrophiles to specific positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C5 or C8.

-

Sulfonation : Limited by steric bulk but achievable with oleum.

Metal-Mediated Functionalization

-

Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes coupling with aryl halides at iodine sites .

-

Ullmann Coupling : CuI/1,10-phenanthroline facilitates C–N bond formation with aryl iodides.

Stability and Reactivity Trends

-

Solvent Effects : Ethanol/dioxane enhance substitution yields vs. THF.

-

Steric Hindrance : Bulky substituents at C3/C6 slow kinetics in cross-couplings.

-

Electronic Effects : Amino and carbonyl groups activate the ring for SNAr but deactivate it for electrophilic attacks .

This compound’s versatility makes it valuable for synthesizing bioactive molecules, particularly in antimicrobial and anticancer drug discovery . Experimental protocols emphasize optimized catalyst loading and solvent selection to balance reactivity and selectivity.

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one is its potential as an anticancer agent. Research indicates that derivatives of naphthyridines exhibit activity against various cancer cell lines. For example, studies have shown that certain naphthyridine compounds can inhibit tyrosine kinases, which are critical in cancer progression and metastasis .

Inhibition of Viral Infections

In addition to its anticancer properties, this compound has been investigated for its antiviral activities. Naphthyridine derivatives have demonstrated efficacy against hepatitis C virus (HCV) and other viral pathogens. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or cellular pathways essential for viral life cycles .

Case Study 1: Anticancer Activity

In a study published in "Pharmaceuticals," researchers synthesized a series of naphthyridine derivatives and assessed their cytotoxicity against different cancer cell lines. Among these compounds, this compound exhibited significant antiproliferative effects against leukemia and breast cancer cells. The study utilized molecular docking studies to elucidate the binding interactions between the compound and target proteins involved in cancer cell signaling pathways .

Case Study 2: Antiviral Activity

Another study focused on the antiviral potential of naphthyridine derivatives against HCV. The researchers found that this compound effectively inhibited HCV replication in vitro. This was attributed to its ability to disrupt the interaction between viral proteins and host cell receptors .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action for 7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

The following analysis compares 7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one with structurally related 1,8-naphthyridin-2(1H)-one derivatives, focusing on substituent effects, reactivity, and applications. Data tables and key findings are included.

Substituent Effects on Reactivity and Stability

Key Observations :

- Halogen vs. Cyano Groups: Iodine substituents confer higher polarizability and stronger halogen-bonding capacity compared to cyano groups, making the diiodo compound more suitable for crystal engineering .

- Steric Effects: Bulky substituents (e.g., phenyl in 7-Amino-4-phenyl) reduce reactivity in nucleophilic substitutions, whereas smaller groups (e.g., Cl in 6-Chloro) enhance solubility .

- Stability: Cyano derivatives exhibit poor stability due to electron-deficient cores, while iodine’s strong bond dissociation energy improves thermal stability .

Key Findings :

- Iodination Complexity: Multi-iodination (positions 3 and 6) requires precise stoichiometry to prevent side reactions, unlike straightforward mono-chlorination .

- Cyano Derivatives: Synthesis involves multi-step azide reduction, posing scalability challenges .

Key Insights :

- Pharmacological Potential: Smaller substituents (e.g., hydroxy, carboxamide) are preferred for receptor interactions, whereas iodine’s steric bulk limits binding efficacy .

- Material Science : The diiodo compound’s halogen-bonding capability makes it a candidate for supramolecular assemblies and crystal engineering .

Biological Activity

7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one, with the CAS number 918408-93-2, is a heterocyclic compound belonging to the naphthyridine family. Its unique structure, characterized by the presence of iodine and an amino group, suggests potential biological activities that merit investigation. This article compiles various research findings regarding its biological activity, synthesis methods, and potential applications.

- Molecular Formula : CHINO

- Molecular Weight : 412.95 g/mol

- LogP : 2.708 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 72.03 Ų

These properties suggest that the compound may have favorable characteristics for drug-like behavior.

Synthesis

The synthesis of this compound can be achieved through various methods involving the iodination of naphthyridine derivatives followed by amination reactions. For example, one approach involves the reaction of 1,6-naphthyridin-2(1H)-ones with iodine in the presence of a suitable base to introduce iodine at the 3 and 6 positions, followed by amination to incorporate the amino group at position 7 .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains and fungi. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 5 |

| This compound | S. aureus | 10 |

Antitumor Activity

Naphthyridine derivatives are also recognized for their potential as antitumor agents. A study indicated that compounds with similar structural features exhibited cytotoxic effects on cancer cell lines such as melanoma and breast cancer . The proposed mechanism involves interference with DNA replication and induction of apoptosis.

Case Studies

- Study on Antimycobacterial Activity : A recent investigation into the antimycobacterial properties of naphthyridine derivatives found that certain modifications led to enhanced activity against Mycobacterium tuberculosis. The study emphasized structure-activity relationships that could be applied to optimize derivatives like this compound for better efficacy .

- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of this compound on human fibroblast cells. Results indicated minimal cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Amino-3,6-diiodo-1,8-naphthyridin-2(1H)-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis often involves multi-step reactions, such as cyclization of aminopyridone derivatives with iodinating agents. For example, iodination at positions 3 and 6 can be achieved using iodine monochloride (ICl) in acidic media, with temperature control (60–80°C) to avoid decomposition . Optimization includes solvent selection (e.g., DMF or acetic acid) and stoichiometric adjustments to minimize side products. Reaction progress is monitored via TLC or HPLC.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : IR confirms functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹ and carbonyl at ~1650 cm⁻¹). ¹H/¹³C NMR identifies aromatic protons and iodine-induced deshielding effects .

- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic system, space group P2₁/c) provides bond lengths, angles, and hydrogen-bonding patterns. For example, lattice parameters (e.g., a = 9.5413 Å, β = 95.19°) are critical for verifying molecular packing .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and predict regioselectivity in substitution reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify transition states and activation energies. For instance, Fukui indices predict electrophilic attack sites, explaining why iodination favors positions 3 and 6 over others. Machine learning tools (e.g., ICReDD’s reaction path search) integrate experimental data to narrow optimal conditions, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in reaction outcomes when synthesizing derivatives under varying conditions (e.g., unexpected nitration products)?

- Methodological Answer : Discrepancies, such as isomer formation during nitration, are analyzed via Hammett plots to assess electronic effects or kinetic vs. thermodynamic control . For example, nitration of analogous compounds produces meta/para nitro isomers in 3:2 ratios under mild HNO₃, while excess HNO₃ favors dinitro derivatives. LC-MS and NOE NMR differentiate isomers .

Q. How is the bioactivity of this compound evaluated in pharmacological studies (e.g., cytotoxicity assays)?

- Methodological Answer : Cytotoxicity is tested against cell lines (e.g., MCF7) using MTT assays. Derivatives are synthesized with functional groups (e.g., sulfonamide or morpholine) to enhance bioavailability. IC₅₀ values are calculated from dose-response curves, with controls for solvent interference. Structural modifications (e.g., halogen substitution) correlate with activity trends .

Data Contradiction and Experimental Design

Q. How do researchers address stability issues of 1,8-naphthyridinone intermediates during synthesis?

- Methodological Answer : Intermediate degradation (e.g., under basic conditions) is mitigated by pH control (e.g., buffered solutions) or alternative reagents (e.g., malononitrile instead of phenacylcyanide). Stability studies using accelerated thermal analysis (e.g., 40–60°C) identify degradation thresholds. Reaction quenching (rapid cooling) preserves intermediates .

Q. What factorial design principles apply to optimizing reaction yields for complex derivatives?

- Methodological Answer : A Taguchi orthogonal array tests variables (temperature, solvent, catalyst). For example, a 3² design evaluates temperature (60°C, 80°C, 100°C) and solvent polarity (DMF, ethanol, water). ANOVA identifies significant factors, with Pareto charts prioritizing adjustments (e.g., temperature contributes 70% to yield variance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.